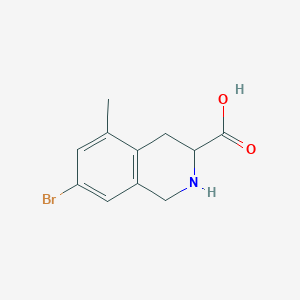

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Structural Classification Within the Tetrahydroisoquinoline Alkaloid Family

The tetrahydroisoquinoline (TIQ) core constitutes a privileged scaffold in natural product chemistry, featuring a bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. This compound belongs to a subclass of TIQ derivatives where strategic substitutions enhance both physicochemical properties and target engagement.

The carboxylic acid at C3 distinguishes this compound from simpler TIQ alkaloids, enabling hydrogen bonding with biological targets such as peroxisome proliferator-activated receptors (PPARs) or neurotransmitter transporters. The bromine atom at C7, a common halogen substitution in medicinal chemistry, increases molecular weight (270.12 g/mol) and may improve lipophilicity for enhanced blood-brain barrier penetration. The methyl group at C5 introduces steric constraints that could restrict rotational freedom, potentially favoring bioactive conformations.

Historical Context of Isoquinoline Carboxylic Acid Derivatives in Medicinal Chemistry

Isoquinoline carboxylic acids emerged as critical pharmacophores following the discovery of their role in modulating nuclear receptors and enzymatic activity. Early work on (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated their utility as PPARγ agonists, with KY-021 (a 7-hydroxy analog) showing nanomolar efficacy (EC~50~ = 11.8 nM) in glucose homeostasis. These findings catalyzed interest in structurally analogous compounds, including brominated variants, to fine-tune receptor selectivity and pharmacokinetic profiles.

The synthesis of 7-substituted TIQs often employs palladium-catalyzed cross-coupling strategies, as evidenced by protocols involving triflate intermediates and benzannulation reactions. For instance, bromine introduction via Sandmeyer halogenation or Schiemann fluorination has been documented for related TIQ derivatives, enabling precise control over electronic and steric properties. The carboxylic acid moiety is typically introduced through ester hydrolysis or direct coupling using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Recent advancements highlight the versatility of TIQ carboxylic acids in drug discovery:

- PPAR Modulation : 7-Hydroxy-TIQ derivatives act as dual PPARα/γ agonists, reducing plasma glucose and triglycerides in rodent models.

- Neurological Targets : Structural analogs exhibit affinity for κ-opioid receptors, suggesting potential in pain management.

- Synthetic Accessibility : Modular synthesis routes enable rapid diversification, as seen in the preparation of 7-cyano and 7-fluoro variants via triflate intermediates.

The integration of bromine and methyl groups in this compound reflects a deliberate strategy to balance receptor affinity and metabolic stability, building upon decades of structure-activity relationship (SAR) studies in isoquinoline chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H12BrNO2/c1-6-2-8(12)3-7-5-13-10(11(14)15)4-9(6)7/h2-3,10,13H,4-5H2,1H3,(H,14,15) |

InChI Key |

SAHPXXNFTXLLMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CC(NC2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. The ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that treatment with this compound reduced cell death in rat pheochromocytoma (PC12) cells induced by oxidative stress, suggesting its potential utility in neuroprotection against conditions characterized by oxidative damage.

Antioxidant Activity

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has shown significant antioxidant activity. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. This mechanism has implications for developing treatments for various oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. However, further research is required to fully elucidate these effects and understand the mechanisms involved.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. The presence of the bromine atom enhances lipophilicity, improving membrane penetration and bioactivity. The carboxylic acid moiety is essential for interaction with biological targets, facilitating its pharmacological effects .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Research Findings |

|---|---|---|

| Neuroprotection | Modulation of neurotransmitter systems | Reduced cell death in PC12 cells under oxidative stress conditions |

| Antioxidant | Activation of Nrf2 pathway | Protects against cellular oxidative damage |

| Antimicrobial | Potential inhibition of bacterial growth | Preliminary studies indicate effectiveness against specific strains |

Neuroprotective Mechanism

A notable study focused on the neuroprotective effects of this compound on PC12 cells highlighted its ability to mitigate oxidative stress-induced cell death. The findings indicated a dose-dependent protective effect, reinforcing its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative damage.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Abbreviation: THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Observations:

Halogen Effects: Bromine at position 7 (target compound) vs. 8 (marine derivative ) alters steric and electronic profiles. Bromine’s bulkiness may enhance receptor binding affinity compared to fluorine (e.g., 7-fluoro-THIQ ), but fluorine’s electronegativity could improve metabolic stability.

Functional Group Influence :

- Hydroxy and methoxy groups in marine-derived analogues improve water solubility but may reduce membrane permeability compared to the target compound’s methyl group.

- Carboxylic acid at position 3 is conserved across most analogues, critical for hydrogen bonding in biological interactions.

Stereochemical Considerations: The S-configuration in marine bromophenols and R-configuration in hydroxy-THIQ derivatives highlight the importance of chirality in activity. The target compound’s stereochemistry (unreported in evidence) could significantly impact its pharmacological profile.

Biological Activity

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, efficacy in various assays, and potential clinical applications.

- Molecular Formula : C10H10BrNO2

- Molecular Weight : 256.1 g/mol

- IUPAC Name : 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Research indicates that compounds related to tetrahydroisoquinoline structures exhibit various biological activities including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of the NS3 protease of the hepatitis C virus (HCV), which is crucial for viral replication. Macrocyclic derivatives of tetrahydroisoquinoline have been synthesized and tested, revealing significant potency against HCV with IC50 values in the low micromolar range .

- Chloride Transport Modulation : A series of tetrahydroisoquinoline derivatives have been identified to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This activity suggests a role in treating cystic fibrosis by improving ion transport .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- HCV Treatment Development : In a study focusing on HCV protease inhibitors, derivatives of tetrahydroisoquinoline were synthesized and evaluated. The most potent compounds demonstrated a significant reduction in viral replication in cell-based assays, highlighting their potential as therapeutic agents against HCV .

- Cystic Fibrosis Research : A series of diamides derived from tetrahydroisoquinoline were tested for their ability to restore chloride transport in cells with CFTR mutations. These studies revealed that specific modifications to the compound structure could enhance efficacy significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves constructing the tetrahydroisoquinoline core via Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by regioselective bromination. For example, structurally related compounds like (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives ( ) suggest bromination at specific positions using reagents like N-bromosuccinimide (NBS) under controlled conditions. Post-synthetic modifications may include carboxylation at the 3-position via hydrolysis of nitrile intermediates or direct coupling reactions. Purification often employs column chromatography with gradients optimized for polar brominated intermediates .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions. The methyl group at C5 appears as a singlet (~δ 2.3 ppm), while the bromine at C7 deshields adjacent protons, causing splitting patterns (e.g., doublets of doublets). The tetrahydroisoquinoline ring protons show characteristic coupling (J = 4–6 Hz) in the δ 3.5–4.5 ppm range.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z ~286.0 (C₁₁H₁₂BrNO₂). Fragmentation patterns should highlight loss of COOH (44 amu) and Br (80 amu).

- Comparative analysis with analogs, such as 3-Bromo-1H-1,2,4-triazole-5-carboxylic acid (), aids in interpreting bromine-related fragmentation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine at C7 acts as a leaving group, enabling palladium-catalyzed cross-coupling. However, steric hindrance from the methyl group at C5 may reduce reaction efficiency. Optimization requires:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bulky substrates.

- Solvent/Base Systems : DMF or dioxane with K₂CO₃ or Cs₂CO₃ to enhance solubility.

- Monitoring : TLC or LC-MS to track intermediate formation.

Reference brominated quinoline derivatives () for reaction conditions tailored to electron-deficient aromatic systems .

Q. What strategies ensure stereochemical purity during synthesis, particularly for the tetrahydroisoquinoline core?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., tert-butyl groups in ) or enzymatic resolution to separate enantiomers.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in Pictet-Spengler reactions to induce stereoselectivity at the C3 position.

- Analytical Validation : Circular Dichroism (CD) or chiral HPLC (e.g., using columns like Chiralpak IA) to confirm enantiomeric excess (>98%).

’s stereochemically defined hydrochloride derivative highlights the importance of controlling stereochemistry for biological activity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., decarboxylation or demethylation).

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity : UV-Vis spectroscopy under controlled irradiation (ICH Q1B guidelines) to assess photodegradation.

Reference safety data for structurally similar compounds ( ) to design storage protocols (e.g., inert atmosphere, -20°C) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of tetrahydroisoquinoline derivatives?

- Methodological Answer : Variations in activity may arise from differences in stereochemistry, substituent positioning, or assay conditions.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Br with Cl or methyl with ethyl) and test against standardized bacterial strains (e.g., Gram-positive models in ).

- Assay Replication : Use multiple cell lines or enzymatic assays (e.g., kinase inhibition) to validate results.

- Meta-Analysis : Cross-reference data from quinolinecarboxylic acid derivatives () to identify trends in antibacterial efficacy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.